7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
7-ethoxy-2-(thiophen-2-yl)-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C20H18N2O2S2 and its molecular weight is 382.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Activities
Research has demonstrated the synthesis of various fused oxazine compounds, exploring their potential antioxidant and anticancer activities. For example, Mahmoud et al. (2017) detailed the preparation and utilization of fused oxazine compounds as a starting material for novel pyrazolopyranopyrimidinones and pyrazolopyranopyrimidines, expected to possess significant chemical and pharmacological activities. The new compounds' structures were elucidated through spectroscopic data and elemental analysis, with evaluations of their antioxidant and anticancer activities conducted (Mahmoud, El-Bordany, & Elsayed, 2017).
Molecular Structure and Hydrogen Bonding
Another study by Castillo et al. (2009) investigated the structural aspects of oxazine derivatives, specifically 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines. Their work emphasized the impact of hydrogen bonding on the molecular arrangements, offering insights into the molecular behavior and interactions within these compounds (Castillo, Abonía, Cobo, & Glidewell, 2009).
Heterocyclic Synthesis
Mohareb et al. (2004) explored the synthesis of thiophenylhydrazonoacetates, leading to the creation of various heterocyclic derivatives like pyrazole, isoxazole, and pyrimidine. This work illustrates the versatility of such compounds in generating a wide array of heterocyclic structures with potential for varied applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial and Antiviral Activities
The exploration of novel benzamide-based 5-aminopyrazoles and their derivatives by Hebishy et al. (2020) demonstrated a route to synthesizing compounds with significant antiavian influenza virus activity. This study not only contributed to the understanding of the synthesis process but also highlighted the potential of these compounds in antiviral applications (Hebishy, Salama, & Elgemeie, 2020).
Chemical Reactions and Mechanisms
Ledenyova et al. (2018) provided an analysis of the reactions of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea. Their work uncovered an unexpected reaction mechanism, adding valuable knowledge to the field of organic chemistry and offering insights into the synthesis and potential applications of these compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
properties
IUPAC Name |
7-ethoxy-2-thiophen-2-yl-5-thiophen-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S2/c1-2-23-17-6-3-5-14-16-11-15(18-7-4-9-26-18)21-22(16)20(24-19(14)17)13-8-10-25-12-13/h3-10,12,16,20H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFSAHZNFDXZIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC=CS4)C5=CSC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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